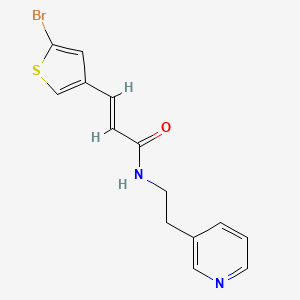![molecular formula C13H12FN3O2 B7626630 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol](/img/structure/B7626630.png)
1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol is a synthetic organic compound that features a unique combination of a fluorophenoxy group, a pyrimidine ring, and an azetidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with a halogenated pyrimidine.
Formation of the Azetidin-3-ol Moiety: This can be synthesized via cyclization reactions involving azetidine derivatives and subsequent hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The azetidin-3-ol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
2-(4-Fluorophenoxy)pyrimidine: Shares the pyrimidine and fluorophenoxy groups but lacks the azetidin-3-ol moiety.
4-(4-Fluorophenoxy)pyrimidine-2-amine: Contains an amino group instead of the azetidin-3-ol moiety.
1-(4-Fluorophenoxy)pyrimidin-2-yl)azetidine: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-[4-(4-Fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which can significantly influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-[4-(4-fluorophenoxy)pyrimidin-2-yl]azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-9-1-3-11(4-2-9)19-12-5-6-15-13(16-12)17-7-10(18)8-17/h1-6,10,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXSVAWKMGCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)OC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-2-phenylethenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B7626556.png)
![N-(2,3-dihydro-1-benzofuran-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7626565.png)
![[2-[(2,4-dimethylphenyl)carbamoylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626568.png)
![(E)-N-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B7626570.png)

![2-[(5-Chlorothiophen-2-yl)methylsulfanylmethyl]quinazolin-4-amine](/img/structure/B7626594.png)
![(E)-3-[4-(1H-indole-5-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7626595.png)


![(E)-1-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-quinolin-4-ylprop-2-en-1-one](/img/structure/B7626620.png)
![4-[[2-(2-Methoxyethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7626626.png)
![1-cyclohexyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]piperidin-4-amine](/img/structure/B7626638.png)
![N-[4-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7626642.png)
![1-[4-(1-Aminocyclopentanecarbonyl)-1,4-diazepan-1-yl]-2-(3-fluorophenyl)ethanone](/img/structure/B7626645.png)
